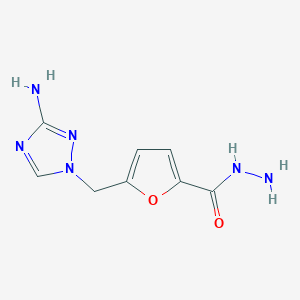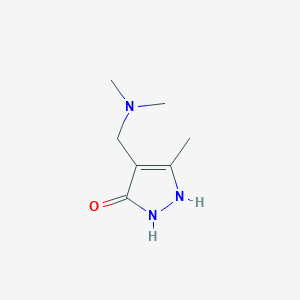
4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol is an organic compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminomethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as an α,β-unsaturated ketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and dimethylamine in the presence of an acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the pyrazole ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and Mannich reaction steps, ensuring higher yields and purity. Additionally, industrial processes may employ more robust and scalable oxidizing agents for the hydroxylation step.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehydroxylated or modified pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group may participate in hydrogen bonding, stabilizing the interaction. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Dimethylamino)methyl)-1H-pyrazol-3-ol: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
5-Methyl-1H-pyrazol-3-ol: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.
4-((Dimethylamino)methyl)-5-methyl-1H-pyrazole: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness
4-((Dimethylamino)methyl)-5-methyl-1H-pyrazol-3-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylaminomethyl and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H2,1-3H3,(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRRQCRGJQUXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
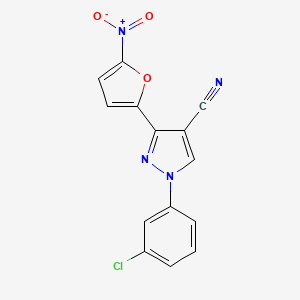
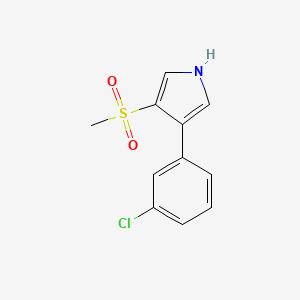
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)


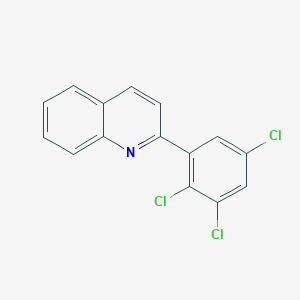
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
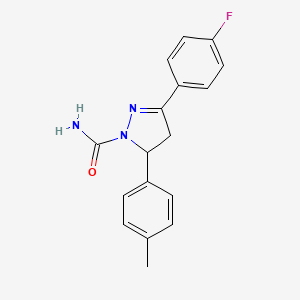
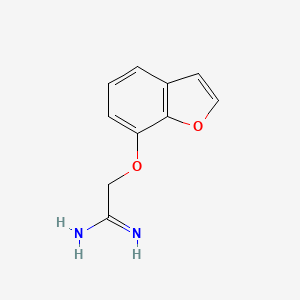

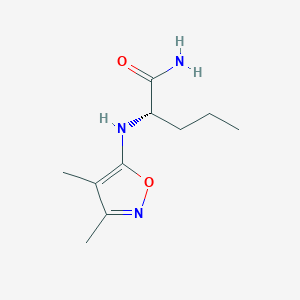
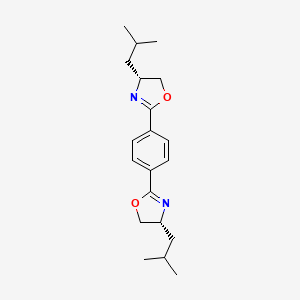
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
